7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde

Monoamine Oxidase Inhibition Neurodegenerative Disease Structure-Activity Relationship

Researchers seeking selective MAO-B inhibitors for Parkinson's disease often encounter scaffolds with poor isoform selectivity. 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde (CAS 400067-02-9) offers a validated starting point with measurable MAO-B inhibition (IC50 17 µM) and >5.9-fold selectivity over MAO-A. Its enhanced lipophilicity (LogP 2.82) supports BBB penetration. Benefits: Consistent purity (≥95%) for reproducible SAR; versatile aldehyde handle for library synthesis; reliable batch-to-batch supply.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 400067-02-9
Cat. No. B185348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde
CAS400067-02-9
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3
InChIInChI=1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3
InChIKeyCRXORMWUIJFHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde: Building Block for CNS Drug Discovery


7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde (CAS 400067-02-9) is a heterocyclic aromatic aldehyde belonging to the quinoline-3-carbaldehyde class, characterized by a morpholine substituent at the 2-position and a methyl group at the 7-position of the quinoline core . It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of diverse bioactive molecules, including antimicrobial and CNS-active compounds. The compound has been evaluated for its inhibitory activity against monoamine oxidase B (MAO-B) and demonstrates selectivity over MAO-A, positioning it as a promising scaffold for structure-activity relationship (SAR) studies targeting neurodegenerative diseases [1]. Its calculated LogP of 2.82 indicates enhanced lipophilicity relative to its unsubstituted analog, potentially improving blood-brain barrier penetration. This evidence guide provides quantitative differentiation data to support informed scientific selection and procurement decisions.

Why 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde Cannot Be Substituted by Unsubstituted Analogs


The presence of the 7-methyl group on the quinoline ring of 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde introduces significant alterations to its physicochemical and biological profile compared to the unsubstituted analog (2-morpholin-4-ylquinoline-3-carbaldehyde, CAS 326008-62-2) and other positional isomers. Even a single methyl substitution can modulate lipophilicity, electronic distribution, and steric hindrance, thereby affecting target binding affinity, metabolic stability, and pharmacokinetic properties [1]. In the context of MAO-B inhibition, the 7-methyl group may enhance selectivity and potency, as evidenced by the compound's measurable IC50 of 17 µM for MAO-B versus >100 µM for MAO-A [2]. Generic substitution with the unsubstituted core scaffold could lead to loss of this selectivity window or unforeseen off-target effects, underscoring the necessity of using this specific derivative in structure-activity relationship (SAR) campaigns and medicinal chemistry optimization programs.

7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde: Quantitative Comparison vs. Analogs


MAO-B Selectivity via 7-Methyl Substitution

The 7-methyl substituted quinoline-3-carbaldehyde demonstrates measurable inhibition of human MAO-B with an IC50 of 17,000 nM (17 µM), while exhibiting substantially reduced activity against MAO-A (IC50 >100,000 nM), indicating a selectivity window of at least 5.9-fold for MAO-B over MAO-A [1]. The unsubstituted analog (2-morpholin-4-ylquinoline-3-carbaldehyde) lacks comparable selectivity data in the same assay system, but the methyl group is known to modulate lipophilicity and binding pocket interactions, potentially enhancing isoform discrimination. This differential activity profile supports the use of the 7-methyl derivative as a privileged scaffold for developing selective MAO-B inhibitors.

Monoamine Oxidase Inhibition Neurodegenerative Disease Structure-Activity Relationship

Enhanced Lipophilicity for CNS Drug Design

The compound exhibits a calculated partition coefficient (LogP) of 2.82 , which is approximately 0.5 units higher than the estimated LogP of the unsubstituted analog (2-morpholin-4-ylquinoline-3-carbaldehyde, estimated LogP ~2.3) based on the additive effect of a methyl group. This increase in lipophilicity is expected to enhance passive membrane permeability and blood-brain barrier (BBB) penetration, making the 7-methyl derivative a more suitable candidate for CNS-targeted drug discovery programs. The compound also features 2 rotatable bonds, providing a balance between conformational flexibility and binding entropy.

Lipophilicity CNS Drug Discovery Physicochemical Property

Validated in Antimicrobial Library Synthesis

7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde has been employed as one of three key aldehydes (designated 2a-c) in a one-pot, base-catalyzed cyclocondensation reaction with malononitrile and β-enaminones to synthesize a library of N-arylquinoline derivatives bearing a 2-morpholinoquinoline moiety [1]. The resulting compounds were screened against a panel of six bacterial pathogens (S. pneumoniae, C. tetani, B. subtilis, S. typhi, V. cholerae, E. coli) and two fungal pathogens (A. fumigatus, C. albicans) using broth microdilution MIC method, with several derivatives demonstrating activity against C. tetani, B. subtilis, and C. albicans comparable to first-line standards. This demonstrates the compound's utility as a reliable precursor in diversity-oriented synthesis of antimicrobial agents.

Antimicrobial Multicomponent Reaction Heterocyclic Synthesis

Verified Purity and Physicochemical Properties

The compound is commercially available with a minimum purity specification of 95% from multiple vendors , ensuring consistent performance in synthetic and biological assays. Key physicochemical parameters have been experimentally verified: density = 1.232 g/cm³ and boiling point = 465.6°C at 760 mmHg . In comparison, the unsubstituted analog (2-morpholin-4-ylquinoline-3-carbaldehyde) exhibits a higher density (1.263 g/cm³) and lower boiling point (454°C at 760 mmHg), reflecting the influence of the 7-methyl group on intermolecular interactions and thermal stability . These defined properties minimize batch-to-batch variability, which is critical for reproducible academic and industrial research.

Quality Control Physicochemical Characterization Reproducibility

7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde: Application Scenarios


MAO-B Lead Optimization for Parkinson's Disease

Given its measurable MAO-B inhibition (IC50 17 µM) and selectivity over MAO-A (>5.9-fold), this compound serves as a starting scaffold for medicinal chemistry campaigns aimed at developing selective MAO-B inhibitors for Parkinson's disease therapy [1]. Its enhanced lipophilicity (LogP 2.82) further supports CNS penetration, making it a suitable core for lead optimization studies focusing on improving potency while maintaining isoform selectivity.

Diversity-Oriented Antimicrobial Library Synthesis

This compound has been validated as a key aldehyde component in a one-pot multicomponent reaction that yields N-arylquinoline derivatives with demonstrated antimicrobial activity against C. tetani, B. subtilis, and C. albicans [2]. Research groups focused on antimicrobial drug discovery can leverage this building block to rapidly generate structurally diverse libraries for hit identification and SAR exploration.

Physicochemical Tuning for CNS Drug Design

The 7-methyl substituent imparts a calculated LogP of 2.82, which falls within the optimal range for CNS drug candidates . This compound can be used as a reference point in SAR studies examining the impact of lipophilicity on BBB permeability, metabolic stability, and off-target binding. It also provides a benchmark for comparing the effects of additional substituents on the quinoline core.

Reproducible Synthesis and Assay Development

The compound's defined purity (≥95%) and verified physicochemical properties (density 1.232 g/cm³, boiling point 465.6°C) ensure consistent performance in synthetic procedures and biological assays . This reliability makes it suitable for use as a standard building block in academic core facilities, CROs, and pharmaceutical R&D laboratories requiring batch-to-batch reproducibility.

Technical Documentation Hub

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